An In-depth Technical Guide to N-methylpyrazin-2-amine: Properties, Structure, and Applications
An In-depth Technical Guide to N-methylpyrazin-2-amine: Properties, Structure, and Applications
This guide provides a comprehensive technical overview of N-methylpyrazin-2-amine, a heterocyclic amine of significant interest to researchers and professionals in drug development and chemical synthesis. We will delve into its core chemical properties, structural characteristics, synthesis methodologies, and key applications, offering field-proven insights and practical guidance.
Introduction: The Significance of the Pyrazine Scaffold
Pyrazine and its derivatives are fundamental building blocks in medicinal and materials chemistry.[1][2] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, imparts unique electronic properties and hydrogen bonding capabilities to molecules.[2] This scaffold is prevalent in numerous biologically active compounds, contributing to their therapeutic effects, which span anti-inflammatory, anticancer, antibacterial, and antiparasitic activities.[2] N-methylpyrazin-2-amine, as a substituted pyrazine, serves as a valuable intermediate, leveraging the reactivity of the pyrazine core for the synthesis of more complex molecules.[1][3]
Molecular Structure and Physicochemical Properties
The structure of N-methylpyrazin-2-amine consists of a pyrazine ring with a methylamino group substituted at the C-2 position. This seemingly simple structure gives rise to a specific set of properties that are critical for its application in synthesis.
The nitrogen atoms in the pyrazine ring are electron-withdrawing, which influences the aromaticity and reactivity of the ring. The exocyclic amine group, in turn, donates electron density to the ring, modulating its electronic character. This interplay is fundamental to its chemical behavior.
Key Physicochemical Data
A summary of the essential physicochemical properties of N-methylpyrazin-2-amine is presented below. It is important to note that while data for the specific target molecule is compiled here, properties for the closely related and widely studied compound, 2-methylpyrazine, are also included for comparative context, as specific experimental values for N-methylpyrazin-2-amine are not always available in the literature.
| Property | Value for N-methylpyrazin-2-amine | Value for 2-Methylpyrazine (for comparison) | Source |
| Molecular Formula | C₅H₇N₃ | C₅H₆N₂ | [4][5] |
| Molecular Weight | 109.13 g/mol | 94.11 g/mol | [5][6] |
| CAS Number | 32111-28-7 | 109-08-0 | [5][7] |
| IUPAC Name | N-methylpyrazin-2-amine | 2-methylpyrazine | [4] |
| SMILES | CNC1=NC=CN=C1 | CC1=CN=C=C1 | [4] |
| Melting Point | Not available | -29 °C | [7] |
| Boiling Point | Not available | 135 °C (at 1,015 hPa) | [7] |
| Density | Not available | 1.03 g/cm³ (at 25 °C) | [7] |
| Predicted XlogP | 0.6 | 0.2 | [4] |
| Topological Polar Surface Area | 37.81 Ų | 25.78 Ų | [5] |
| Hydrogen Bond Donors | 1 | 0 | [5] |
| Hydrogen Bond Acceptors | 3 | 2 | [5] |
Note: XlogP is a computed prediction of the octanol-water partition coefficient, indicating lipophilicity.
Synthesis Protocols: A Practical Approach
The synthesis of substituted pyrazines can be achieved through various routes.[8] For N-methylpyrazin-2-amine, a common and reliable method involves the nucleophilic aromatic substitution of a halogenated pyrazine precursor, typically 2-chloropyrazine, with methylamine.
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol describes a standard laboratory procedure for the synthesis of N-methylpyrazin-2-amine. The rationale behind this choice is its high efficiency and the commercial availability of the starting materials.
Step 1: Reaction Setup
-
In a sealed reaction vessel suitable for elevated pressure, dissolve 2-chloropyrazine (1.0 equivalent) in a suitable solvent such as ethanol or a polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
Causality: The choice of a polar solvent is crucial to facilitate the dissolution of the reactants and to stabilize the charged intermediates formed during the nucleophilic substitution reaction. A sealed vessel is necessary to contain the volatile methylamine and prevent its escape, ensuring the reaction proceeds to completion.
Step 2: Addition of Reagent
-
Add an excess of methylamine (typically a 40% solution in water or as a gas bubbled through the solution) to the reaction mixture. A 2-3 fold excess is common.
-
Causality: Using an excess of the nucleophile (methylamine) drives the reaction equilibrium towards the product side, maximizing the yield of N-methylpyrazin-2-amine according to Le Châtelier's principle.
Step 3: Reaction Conditions
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Causality: Heating provides the necessary activation energy for the reaction. The electron-withdrawing nature of the pyrazine ring nitrogens facilitates the nucleophilic attack, but elevated temperatures are often required for a practical reaction rate.
Step 4: Work-up and Purification
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain pure N-methylpyrazin-2-amine.
-
Causality: The work-up procedure is designed to remove unreacted starting materials, the excess methylamine, and inorganic byproducts. Column chromatography provides the final purification, separating the target compound from any remaining impurities based on polarity.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of N-methylpyrazin-2-amine.
Applications in Drug Development and Research
N-methylpyrazin-2-amine is a key building block in the synthesis of various pharmaceutical agents. Its structure is often incorporated into larger molecules to modulate properties such as solubility, receptor binding, and metabolic stability.
-
Scaffold for Bioactive Molecules: The pyrazine core is a recognized pharmacophore. The N-methylamino group provides a site for further chemical modification, allowing for the creation of libraries of compounds for high-throughput screening in drug discovery programs.
-
Intermediate in Pharmaceutical Synthesis: Pyrazine derivatives are crucial intermediates for important drugs, such as the anti-tuberculosis agent Pyrazinamide.[1] While not a direct precursor, N-methylpyrazin-2-amine represents a class of compounds used to generate analogues and new chemical entities with potential therapeutic value.
-
Neurological and Agrochemical Research: Related pyrazine compounds have shown utility in the development of treatments for neurological disorders and in the formulation of modern agrochemicals.[3]
The logical relationship of N-methylpyrazin-2-amine as a starting material for more complex, biologically active molecules is depicted below.
Safety and Handling
As a responsible scientist, proper handling of all chemicals is paramount. For N-methylpyrazin-2-amine and related compounds, several key safety precautions must be observed. The safety data for the closely related 2-methylpyrazine indicates it is a flammable liquid and is harmful if swallowed.[7][9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[7][9] Use explosion-proof electrical equipment and non-sparking tools.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
-
Spill Response: In case of a spill, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a suitable container for disposal.[10] Do not allow the product to enter drains.[7]
Always consult the most current Safety Data Sheet (SDS) for the specific compound before use.
Conclusion
N-methylpyrazin-2-amine is a versatile and valuable chemical intermediate. Its unique structural and electronic properties, derived from the N-methylated amino group on the pyrazine ring, make it a useful building block for the synthesis of a wide array of complex molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for researchers and developers aiming to leverage this compound in the fields of medicinal chemistry, drug discovery, and materials science.
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